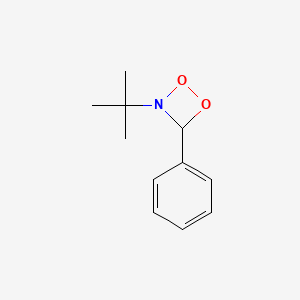
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine
Descripción
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine is an organic compound characterized by a four-membered ring containing two oxygen atoms and one nitrogen atom
Propiedades
Número CAS |
194363-45-6 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
3-tert-butyl-4-phenyldioxazetidine |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12-10(13-14-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
Clave InChI |
OJFBPMMCHLOJEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(OO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine typically involves the reaction of tert-butylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkoxides, enolates, and amide ions are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form stable products. The presence of the tert-butyl and phenyl groups influences its reactivity and stability, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- N-tert-Butylbenzenesulfinimidoyl chloride
- 4-tert-Butylphenylboronic acid
Uniqueness
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine is unique due to its four-membered ring structure containing both oxygen and nitrogen atoms. This structure imparts distinct chemical properties, making it valuable in various synthetic applications. Its stability and reactivity are influenced by the tert-butyl and phenyl groups, setting it apart from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


